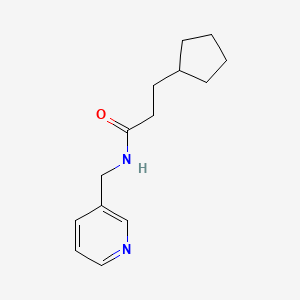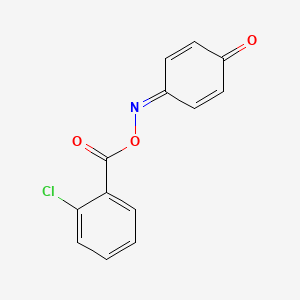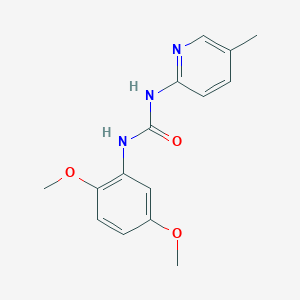
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide acts as a positive allosteric modulator of the mGluR5 receptor, which is involved in regulating synaptic transmission and plasticity in the brain. By binding to a site on the receptor distinct from the glutamate binding site, 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been shown to increase the activity of mGluR5 in the brain, leading to increased synaptic plasticity and improved cognitive function. Additionally, 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been shown to have anxiolytic and antidepressant effects, likely due to its ability to modulate the activity of the mGluR5 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its ability to selectively modulate the activity of the mGluR5 receptor, which is involved in a wide range of physiological and pathological processes. However, one limitation of using 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of more selective and potent mGluR5 PAMs, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, further research is needed to better understand the role of mGluR5 in neurological and psychiatric disorders, and to determine the optimal dosing and administration schedule for 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide and other mGluR5 PAMs. Finally, there is interest in exploring the potential of mGluR5 PAMs as a novel therapeutic approach for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of cyclopentanone with ethyl cyanoacetate, followed by reaction with 3-bromomethylpyridine and subsequent reduction of the resulting ester with lithium aluminum hydride. Alternatively, 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a one-pot reaction of cyclopentanone, 3-bromomethylpyridine, and N,N-dimethylpropanamide in the presence of sodium hydride.
Applications De Recherche Scientifique
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(8-7-12-4-1-2-5-12)16-11-13-6-3-9-15-10-13/h3,6,9-10,12H,1-2,4-5,7-8,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVJWYPCGLCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)



![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)





![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)